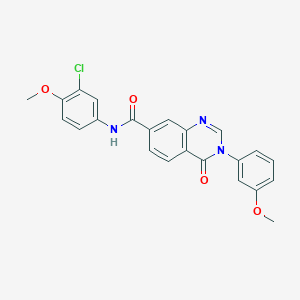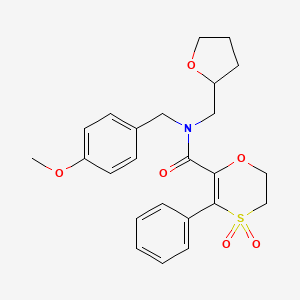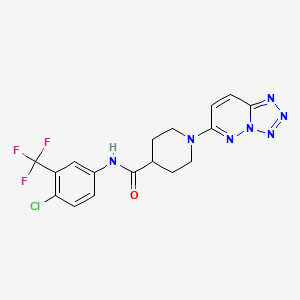
3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide is a complex organic compound with potential applications in various scientific fields. This compound features a propenamide backbone with methyloxy-substituted phenyl and indole groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide typically involves multi-step organic reactions. Starting from commercially available precursors, the synthetic route may include:
Formation of the propenamide backbone: This can be achieved through the reaction of an appropriate amine with an acrylamide derivative under controlled conditions.
Introduction of methyloxy groups: Methyloxy groups can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Coupling reactions: The phenyl and indole groups can be coupled to the propenamide backbone using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The propenamide backbone can be reduced to form corresponding amines.
Substitution: The methyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyloxy groups can yield aldehydes or carboxylic acids, while reduction of the propenamide backbone can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving methyloxy-substituted phenyl and indole groups.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide exerts its effects depends on its interaction with molecular targets and pathways. The methyloxy-substituted phenyl and indole groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-methoxyphenyl)-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-propenamide
- 3-(3,4-dimethoxyphenyl)-N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-propenamide
Uniqueness
3-(3,4-bis(methyloxy)phenyl)-N-(2-(6-(methyloxy)-1H-indol-3-yl)ethyl)-2-propenamide is unique due to the presence of multiple methyloxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of methyloxy-substituted phenyl and indole groups also provides a distinct structural framework that can interact with various molecular targets in unique ways.
Propiedades
Fórmula molecular |
C22H24N2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C22H24N2O4/c1-26-17-6-7-18-16(14-24-19(18)13-17)10-11-23-22(25)9-5-15-4-8-20(27-2)21(12-15)28-3/h4-9,12-14,24H,10-11H2,1-3H3,(H,23,25)/b9-5+ |
Clave InChI |
NCQMKWXRDCMYQN-WEVVVXLNSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-{[(3-chlorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12174101.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide](/img/structure/B12174106.png)
![tert-butyl [2-({[1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12174109.png)




![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B12174131.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12174132.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12174135.png)


![5-Chloro-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxylic acid](/img/structure/B12174166.png)

